molecular formula C23H23N3O2 B2715105 11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-67-0

11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2715105
M. Wt: 373.456
InChI Key: DZPLRFMCIXWGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide” appears to be a complex organic molecule. It contains several functional groups and rings, including a pyrano ring, a pyrido ring, and a quinoline ring. The presence of these rings suggests that this compound may have interesting chemical properties and potential biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains multiple ring structures, including a pyrano ring, a pyrido ring, and a quinoline ring. These rings are likely to contribute to the compound’s stability and may also influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imino group (-NH-) and the carboxamide group (-CONH2) are both likely to be reactive. The compound could potentially undergo a variety of chemical reactions, including condensation reactions, substitution reactions, and redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability would be influenced by the presence of aromatic rings. However, without experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties.


Scientific Research Applications

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities. These compounds, obtained through reactions involving primary amines, exhibited potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrated significant efficacy, with IC(50) values below 10 nM, and showed curative potential against colon 38 tumors in mice when administered at specific doses (Deady et al., 2003).

Antimicrobial Activity

Synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides revealed significant antibacterial and antifungal activities. These compounds, prepared through the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, demonstrated efficacy against bacterial and fungal strains, with some showing better or comparable activity to standard drugs (Zhuravel et al., 2005).

Antibacterial and DNA Gyrase Inhibition

A series of novel tetracyclic pyridone carboxylic acids, designed by replacing specific oxygen atoms with imino groups or a sulfur atom, were prepared and evaluated for their antibacterial activity and inhibitory effect on DNA gyrase. These compounds showed potent antibacterial potency and DNA gyrase inhibitory activity, with certain derivatives exhibiting strong in vivo antibacterial activity (Jinbo et al., 1993).

ATM Kinase Inhibition

The discovery and optimization of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase highlight their potential as therapeutic agents. These compounds were developed from a high-throughput screening (HTS) hit, demonstrating potent inhibition of ATM kinase and efficacy in disease-relevant models (Degorce et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis.


Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.


properties

IUPAC Name

4-imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14-6-8-17(9-7-14)25-23(27)19-13-16-12-15-4-2-10-26-11-3-5-18(20(15)26)21(16)28-22(19)24/h6-9,12-13,24H,2-5,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPLRFMCIXWGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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